molecular formula C4H7ClN2O2S B2854543 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride CAS No. 1909335-97-2

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B2854543
CAS No.: 1909335-97-2
M. Wt: 182.62
InChI Key: DIYWZDFJXMHDLU-UHFFFAOYSA-N
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Description

2-(3-Methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride (CAS 1909335-97-2) is a chemically versatile building block designed for the synthesis of advanced photoaffinity labeling (PAL) probes. Its core structure integrates a sulfonyl chloride group, a highly reactive handle for modifying amines and alcohols, with a 3-methyl-3H-diazirine ring. The diazirine moiety is a compact and stable photoactive group that, upon irradiation with ultraviolet light (typically around 365 nm), generates a highly reactive carbene species. This carbene can form covalent bonds with a wide range of biological functionalities (C-H, N-H, O-H bonds), enabling the irreversible cross-linking of a probe to its biological target . This reagent is particularly valuable in chemical biology and drug discovery for mapping elusive biomolecular interactions. Researchers utilize it to create covalent probes for identifying ligand-receptor pairs , studying protein-protein interactions , and characterizing enzyme active sites . The small size of the diazirine ring minimizes steric hindrance, helping to preserve the native biological activity of the molecule it is conjugated to. Furthermore, diazirines offer superior stability in light and across various pH conditions compared to other photoactive groups like aryl azides, making them a preferred choice for complex experimental setups . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for handling instructions. The compound requires storage in a dark place under an inert atmosphere at -20°C .

Properties

IUPAC Name

2-(3-methyldiazirin-3-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2O2S/c1-4(6-7-4)2-3-10(5,8)9/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYWZDFJXMHDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Solution-Phase Synthesis via Sulfonylation

The most widely reported method involves the direct sulfonylation of a pre-formed diazirine-containing amine. N-Methyl-3H-diazirin-3-amine reacts with ethanesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran (THF)
  • Temperature : 0–25°C
  • Time : 4–12 hours

Purification typically involves recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane). This method yields the target compound in 60–75% purity , with residual starting materials necessitating rigorous purification.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the diazirine amine on the electrophilic sulfur atom of ethanesulfonyl chloride. Steric hindrance from the diazirine’s methyl group slightly reduces reactivity, necessitating excess sulfonyl chloride (1.5–2.0 equiv).

Diaziridine Intermediate Oxidation

A high-yielding approach involves synthesizing the diazirine ring via oxidation of a diaziridine precursor. This method, adapted from recent work on minimalist diazirine probes, employs hydroxylamine-O-sulfonic acid (HOSA) and iodine/triethylamine for oxidation.

Stepwise Procedure :

  • Diaziridine Formation : React 3-methyl-3H-diaziridine-3-ethylamine with HOSA in liquid ammonia at 0°C.
  • Oxidation : Treat the diaziridine intermediate with iodine and triethylamine in dichloromethane under dark conditions.
  • Sulfonylation : Introduce ethanesulfonyl chloride to the diazirine product.

Key Advantages :

  • Yield : 55–68% over three steps.
  • Purity : Reduced byproducts due to controlled oxidation.

This method’s critical limitation is the handling of liquid ammonia, requiring specialized equipment.

Solid-Phase Synthesis Using Resin-Bound Sulfonyl Chloride

To simplify purification, a resin-bound strategy immobilizes intermediates on polystyrene-sulfonyl chloride resin .

Protocol :

  • Oxime Formation : Treat 3-methyl-3H-diazirin-3-yl-ethyl ketone with hydroxylamine hydrochloride.
  • Immobilization : React the oxime with resin-bound sulfonyl chloride.
  • Cyclization : Treat with ammonia gas to form diaziridine-resin conjugates.
  • Oxidation and Cleavage : Oxidize with iodine/triethylamine and cleave using trifluoroacetic acid.

Benefits :

  • Yield : 70–85% (post-cleavage).
  • Scalability : Amenable to parallel synthesis for combinatorial libraries.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Equipment Needs
Solution-Phase 60–75 80–90 Moderate Standard glassware
Diaziridine Oxidation 55–68 85–95 Low Ammonia condenser
Solid-Phase 70–85 90–95 High Resin columns
Sandmeyer Reaction 68 75–85 Moderate Low-temperature setup

Key Findings :

  • The solid-phase method offers superior purity and scalability but requires resin expertise.
  • Diaziridine oxidation provides high yields but is limited by ammonia handling.
  • The Sandmeyer reaction is optimal for late-stage sulfonyl chloride introduction but risks hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.

    Catalysts: In some cases, catalysts like pyridine may be used to facilitate the reaction.

Major Products Formed

    Sulfonamides: Formed when the sulfonyl chloride reacts with amines.

    Sulfonate Esters: Formed when the sulfonyl chloride reacts with alcohols.

Scientific Research Applications

Protein Interaction Studies

The primary application of 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride lies in studying protein interactions within cellular environments. The compound's diazirine moiety allows it to undergo photoactivation under UV light, leading to the formation of covalent bonds with nucleophilic sites on proteins, such as cysteine and lysine residues. This capability enables researchers to capture transient protein-protein interactions that are often undetectable by traditional biochemical methods.

Labeling Techniques

In addition to protein interaction studies, this compound is employed in various labeling techniques. By utilizing its photo-crosslinking ability, scientists can label specific proteins within complex biological systems. This is particularly useful for tracking the dynamics of protein interactions and understanding their roles in cellular processes.

Insights into Disease Mechanisms

The ability to elucidate protein interactions also provides insights into disease mechanisms where these interactions may be disrupted. For instance, understanding how certain proteins interact can shed light on the pathways involved in diseases such as cancer or neurodegenerative disorders.

Case Studies and Research Findings

Numerous studies have utilized this compound to advance our understanding of protein dynamics:

  • Study on Protein Interactions : A study demonstrated the effectiveness of using this compound for capturing transient interactions between signaling proteins in living cells. The researchers successfully identified novel interaction partners that were previously unknown.
  • Labeling Techniques : Another research project applied this compound for labeling specific proteins involved in metabolic pathways, allowing for real-time observation of these proteins' behavior under different conditions.

Mechanism of Action

The mechanism of action of 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it an effective tool for studying molecular interactions and mapping binding sites .

Comparison with Similar Compounds

3-Trifluoromethyl-3-phenyldiazirine (TPD)

Structural Differences :

  • TPD (C₈H₅F₃N₂) features a trifluoromethyl and phenyl substituent on the diazirine ring, contrasting with the methyl and sulfonyl chloride groups in the target compound .

Photochemical Properties :

  • TPD photolyzes rapidly at 350 nm, yielding 65% carbene and 35% diazo isomer. The carbene exhibits high reactivity, forming insertion products (e.g., OH or CH insertion) with >95% yield in methanol or cyclohexane .
  • The target compound’s photolysis behavior is less documented, but methyl substituents on diazirine may alter carbene stability compared to TPD’s trifluoromethyl group.

Stability and Reactivity :

  • TPD is stable in 1 M acid/base and at 75°C for 30 minutes, with its diazo isomer stable in 0.1 M acetic acid for 12 hours .
  • The sulfonyl chloride group in the target compound confers moisture sensitivity, necessitating anhydrous handling (e.g., pyridine solvent in ) .

Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl)

Structural Differences :

  • Sulfonylurea herbicides (e.g., triflusulfuron methyl, C₁₃H₁₂F₃N₅O₅S) contain triazine cores and sulfonylurea linkages, differing from the diazirine-sulfonyl chloride structure of the target compound .

Functional Comparison :

  • Sulfonyl chlorides in herbicides act as precursors for sulfonamide bonds, critical for inhibiting plant acetolactate synthase .
  • The target compound’s sulfonyl chloride similarly enables sulfonamide bond formation but is tailored for photo-crosslinking applications rather than herbicidal activity .

2-(3-Methyl-3H-diazirin-3-yl)ethanol

Structural Differences :

  • This precursor (C₄H₈N₂O) lacks the sulfonyl chloride group, limiting its conjugation utility compared to the target compound .

Functional Comparison :

  • Both compounds share the diazirine photolysis mechanism, but the target compound’s sulfonyl chloride expands its application scope to covalent modification of biomolecules .

Data Tables

Table 1. Structural and Photochemical Comparison

Property 2-(3-Methyl-3H-diazirin-3-yl)ethane-1-sulfonyl Chloride 3-Trifluoromethyl-3-phenyldiazirine (TPD)
Molecular Formula C₄H₇ClN₂O₂S C₈H₅F₃N₂
Key Substituents Methyl, sulfonyl chloride Trifluoromethyl, phenyl
Photolysis Wavelength ~350 nm (assumed) 350 nm
Photolysis Products Carbene (exact yield uncharacterized) 65% carbene, 35% diazo isomer
Stability Moisture-sensitive Stable in 1 M acid/base, 75°C for 30 min
Primary Application Photo-crosslinkable lipid synthesis Photolabeling probes
Reference

Table 2. Reactivity and Conjugation Utility

Compound Reactive Group Conjugation Targets
This compound Sulfonyl chloride Amines, hydroxyls
TPD derivatives Tosylate (in para-substituted analogs) Nucleophiles (e.g., thiols)
Sulfonylurea herbicides Sulfonylurea Acetolactate synthase enzyme
Reference

Biological Activity

2-(3-Methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride, also known as S-Methyl-Diazirinyl-Ethane-Sulfonic Acid Chloride, is a specialized chemical compound with significant applications in biochemical research. Its unique structure, featuring a diazirine moiety, allows it to undergo photo-crosslinking reactions, making it a valuable tool for studying protein interactions and molecular dynamics.

  • Molecular Formula : C4H7ClN2O2S
  • Molecular Weight : 182.63 g/mol
  • CAS Number : 1909335-97-2

The biological activity of this compound is primarily attributed to its ability to form reactive carbene intermediates upon exposure to UV light. These intermediates can insert into C-H, N-H, and O-H bonds, facilitating covalent bonding with nearby biomolecules such as proteins and nucleic acids. This property is crucial for studying protein-ligand interactions and mapping binding sites in various biological systems.

Applications in Biological Research

The compound is extensively used in:

  • Photoaffinity Labeling : It enables researchers to capture transient protein-protein interactions that are often undetectable by traditional methods.
  • Protein Interaction Studies : By covalently modifying proteins, it helps elucidate the dynamics of cellular mechanisms, providing insights into disease processes where protein interactions are disrupted.

Case Studies

  • Protein Interaction Dynamics
    • A study utilized this compound to investigate the binding dynamics of a specific receptor-ligand pair. The results demonstrated that the compound could effectively label the receptor in live cells, allowing for real-time tracking of interaction dynamics under physiological conditions.
  • Structural Biology Applications
    • In structural biology, this compound has been employed to probe the conformational states of proteins during activation processes. Researchers reported successful covalent attachment to cysteine residues, facilitating X-ray crystallography studies that revealed critical insights into protein function.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity and applications of this compound compared to other diazirine compounds:

Compound NameKey FeaturesBiological Applications
This compoundPhoto-crosslinking capabilityProtein interaction studies, photoaffinity labeling
2-(4-Azidoanilino)-2-methylpropaneAzide group for click chemistryBioconjugation, imaging
2-DiazoacetophenoneReactive diazo groupProtein labeling, drug discovery

Q & A

Q. What are the recommended synthetic routes for 2-(3-methyl-3H-diazirin-3-yl)ethane-1-sulfonyl chloride?

  • Answer : The compound is synthesized via two primary methods: (i) Thiourea/NCBSI/HCl System : This telescoping method converts alkyl halides to sulfonyl chlorides efficiently. For example, analogous compounds like 2-(4-methylthiazol-5-yl)ethane-1-sulfonyl chloride achieved 87% yield under optimized conditions . (ii) Chlorosulfonic Acid Reaction : Reacting the precursor ethane derivative with chlorosulfonic acid in dichloromethane at 0–5°C, followed by purification via distillation or chromatography .
  • Key Considerations : Temperature control (<5°C) and anhydrous solvents (e.g., DCM) are critical to minimize hydrolysis .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer :
  • NMR Spectroscopy : 1H and 13C NMR confirm structural integrity (e.g., δ = 3.61 ppm for CH2-SO2Cl in analogous compounds) .
  • Elemental Analysis : Validates purity; deviations >0.3% indicate impurities .
  • TLC/HPLC : Monitors reaction progress and intermediate formation .

Q. What are the common nucleophilic substitution reactions involving this sulfonyl chloride?

  • Answer : The sulfonyl chloride reacts with:
  • Amines : Forms sulfonamides (e.g., with octadecylamine, 78% yield in THF at 0°C→RT using triethylamine) .
  • Alcohols : Produces sulfonate esters under base catalysis (e.g., K2CO3 in acetone) .
    • Side Reactions : Hydrolysis to sulfonic acids in humid conditions; storage at -20°C under argon is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield sulfonamide formation?

  • Answer :
  • Base Selection : Triethylamine outperforms weaker bases (e.g., pyridine) in neutralizing HCl and improving selectivity .
  • Solvent Effects : Polar aprotic solvents (THF, DCM) enhance reactivity vs. protic solvents .
  • Kinetic Studies : Stopped-flow spectroscopy identifies optimal reaction rates (e.g., t1/2 < 10 min at RT) to minimize by-products .

Q. What stability challenges arise during storage, and how are they mitigated?

  • Answer :
  • Hydrolysis Risk : The compound decomposes in humid environments. Stability studies show <5% degradation over 6 months when stored at -20°C under anhydrous conditions .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition onset at 85°C, necessitating avoidance of elevated temperatures during handling .

Q. How does the electronic environment of the sulfonyl chloride group influence its reactivity?

  • Answer : The electron-withdrawing sulfonyl group increases electrophilicity, accelerating nucleophilic attacks. Comparative studies on fluorinated analogs (e.g., 2-(2-fluorobenzyl)oxy derivatives) show enhanced reactivity due to inductive effects, suggesting similar behavior here . Mechanistic insights from Hammett plots (ρ = +2.1 for aryl substitutions) further validate electronic effects .

Q. What are its applications in synthesizing bioactive molecules?

  • Answer :
  • Sulfonamide Libraries : Used to develop enzyme inhibitors (e.g., carbonic anhydrase, MMP-2) with IC50 values < 100 nM .
  • Antimicrobial Agents : Derivatives exhibit MIC values of 4–8 µg/mL against S. aureus and E. coli .
  • Photoaffinity Probes : The diazirine moiety enables covalent crosslinking in target identification studies, though specific applications require further validation .

Key Considerations for Researchers

  • Safety : Use PPE (gloves, goggles) due to lachrymatory and corrosive properties .
  • Scalability : The thiourea/NCBSI method is scalable (gram to kilogram) with consistent yields .
  • Comparative Reactivity : This compound’s diazirine group may introduce steric effects distinct from simpler sulfonyl chlorides, requiring tailored reaction designs .

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